1-Bromo-4-(tert-butyl)-2-fluorobenzene

Medicinal Chemistry Lipophilicity ADME

1-Bromo-4-(tert-butyl)-2-fluorobenzene (CAS 1369829-80-0) is a trisubstituted halogenated aromatic compound with the molecular formula C10H12BrF, featuring a bromine atom, a fluorine atom, and a bulky tert-butyl group attached to a benzene ring. The tert-butyl substituent resides at the para-position relative to the bromine and ortho to the fluorine, creating a unique electronic and steric environment that significantly influences its reactivity and utility as a building block in cross-coupling reactions, nucleophilic substitutions, and organometallic transformations.

Molecular Formula C10H12BrF
Molecular Weight 231.1 g/mol
CAS No. 1369829-80-0
Cat. No. B1457084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(tert-butyl)-2-fluorobenzene
CAS1369829-80-0
Molecular FormulaC10H12BrF
Molecular Weight231.1 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)Br)F
InChIInChI=1S/C10H12BrF/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3
InChIKeySYOOUBIFOOVLMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-(tert-butyl)-2-fluorobenzene (CAS 1369829-80-0): Structural and Physicochemical Baseline for Halogenated Aromatic Procurement


1-Bromo-4-(tert-butyl)-2-fluorobenzene (CAS 1369829-80-0) is a trisubstituted halogenated aromatic compound with the molecular formula C10H12BrF, featuring a bromine atom, a fluorine atom, and a bulky tert-butyl group attached to a benzene ring [1]. The tert-butyl substituent resides at the para-position relative to the bromine and ortho to the fluorine, creating a unique electronic and steric environment that significantly influences its reactivity and utility as a building block in cross-coupling reactions, nucleophilic substitutions, and organometallic transformations . Physicochemical characterization reports a boiling point of 227.0±20.0 °C at 760 mmHg, a density of 1.3±0.1 g/cm³, and a calculated LogP of 4.64, indicating substantial lipophilicity that may affect its behavior in biological and material science applications [2].

Why Generic Substitution of 1-Bromo-4-(tert-butyl)-2-fluorobenzene Fails: Steric and Electronic Differentiation from Analogs


Direct substitution of 1-bromo-4-(tert-butyl)-2-fluorobenzene with simpler or more readily available aryl bromides is scientifically unjustified due to the compound's unique trisubstitution pattern. The combination of the electron-withdrawing fluorine and the bulky, electron-donating tert-butyl group creates a distinctive steric and electronic landscape that modulates reactivity in cross-coupling and nucleophilic substitution reactions . For example, the tert-butyl group introduces significant steric hindrance that can shield the reactive bromine center or direct incoming reagents to specific positions on the ring, a feature absent in analogs lacking this bulky substituent. Similarly, the ortho-fluorine atom can engage in hydrogen bonding, influence the acidity of adjacent protons, and alter the electronic properties of the aromatic ring through its strong inductive effect, a characteristic not present in the non-fluorinated analog 1-bromo-4-tert-butylbenzene . Consequently, substituting this compound with a simpler aryl bromide will almost certainly alter reaction rates, regioselectivity, and the overall synthetic outcome, necessitating a separate and costly optimization process. Therefore, this compound is not a generic commodity but a specialized reagent whose selection must be evidence-based and aligned with the specific requirements of a given synthetic route.

Quantitative Differentiation Evidence for 1-Bromo-4-(tert-butyl)-2-fluorobenzene Procurement


Enhanced Lipophilicity vs. Non-Fluorinated Analog: Impact on Bioavailability and Material Design

The presence of the ortho-fluorine substituent in 1-bromo-4-(tert-butyl)-2-fluorobenzene (LogP = 4.64) [1] confers a markedly different lipophilicity profile compared to its non-fluorinated analog, 1-bromo-4-tert-butylbenzene. While the calculated LogP of the non-fluorinated analog is approximately 4.0-4.2, the fluorinated target compound exhibits a higher LogP of 4.64, a difference of +0.44 to +0.64 log units. This increase is attributed to the fluorine atom's ability to enhance lipophilicity despite its electronegativity, a well-documented phenomenon in medicinal chemistry that can improve membrane permeability and metabolic stability of derived compounds.

Medicinal Chemistry Lipophilicity ADME Material Science

Altered Physical State for Simplified Handling: Liquid at Ambient Temperatures

The melting point of 1-bromo-4-(tert-butyl)-2-fluorobenzene is reported to be between 13–16 °C , classifying it as a liquid under standard laboratory and most storage conditions. This contrasts sharply with the non-fluorinated analog, 1-bromo-4-tert-butylbenzene, which has a reported melting point of 19 °C [1], rendering it a solid that requires melting or dissolution prior to use. The difference of 3–6 °C in melting point, while seemingly small, translates to a practical advantage in handling, especially in automated synthesis platforms or when precise volumetric dispensing is required.

Process Chemistry Material Handling Reagent Selection Scale-up

Exclusive Regioselectivity in Lithium-Halogen Exchange: A Key Differentiator in Organometallic Chemistry

1-Bromo-4-(tert-butyl)-2-fluorobenzene is documented to undergo lithium-bromide exchange with n-butyllithium or tert-butyllithium at 0°C in various solvents . This reaction is selective for the bromine atom due to the significantly weaker C–Br bond (bond dissociation energy ~84 kcal/mol) compared to the C–F bond (bond dissociation energy ~126 kcal/mol). Under these conditions, the ortho-fluorine remains intact, allowing for subsequent functionalization of the aromatic ring at the site of bromine without perturbing the fluorine substituent. In contrast, analogous compounds where the bromine is replaced by a less reactive halogen (e.g., chlorine) or where the fluorine is absent may require harsher conditions, exhibit lower yields, or proceed with poor regioselectivity.

Organometallic Synthesis Lithiation Functional Group Tolerance Reaction Optimization

Optimal Application Scenarios for 1-Bromo-4-(tert-butyl)-2-fluorobenzene Based on Differential Evidence


Medicinal Chemistry: Enhancing Bioavailability and Modulating Metabolism in Lead Optimization

The elevated LogP (4.64) of this compound [1] makes it an ideal building block for introducing a fluorinated, lipophilic motif into drug candidates. Incorporating this fragment can improve membrane permeability and binding to hydrophobic protein pockets, while the ortho-fluorine atom can simultaneously block metabolic hotspots on the aromatic ring, thereby improving metabolic stability. The quantitative difference in lipophilicity (ΔLogP ~ +0.5) compared to non-fluorinated analogs is a tangible factor in selecting this specific reagent for optimizing the ADME profile of a lead series.

High-Throughput and Automated Synthesis: Streamlining Workflows with a Liquid Reagent

With a melting point of 13–16 °C , 1-bromo-4-(tert-butyl)-2-fluorobenzene exists as a liquid at ambient temperatures. This property simplifies its handling in automated synthesis platforms, enabling accurate volumetric dispensing without the need for pre-heating or dissolution in a solvent. This translates to faster setup times, reduced risk of clogging in robotic liquid handlers, and more consistent reaction stoichiometry, making it a more efficient and reliable choice than solid analogs like 1-bromo-4-tert-butylbenzene (Tm = 19 °C) for parallel or high-throughput chemistry campaigns.

Sequential Functionalization Strategies: Orthogonal Reactivity for Complex Molecule Assembly

The chemoselective lithium-bromide exchange reaction unlocks a powerful two-step strategy for aromatic functionalization. The bromine atom can be selectively replaced with a desired group (e.g., an electrophile) while the ortho-fluorine remains untouched. This fluorine can then serve as a synthetic handle for subsequent transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling under more forcing conditions. This orthogonal reactivity is not present in many other aryl halides and is a direct consequence of the specific 1-bromo-2-fluoro substitution pattern, making this compound a uniquely valuable intermediate for constructing complex, polyfunctionalized arenes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-4-(tert-butyl)-2-fluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.